molecular formula C11H15NO3S B14897938 4-(3-(Thiophen-2-yl)propanamido)butanoic acid

4-(3-(Thiophen-2-yl)propanamido)butanoic acid

Cat. No.: B14897938
M. Wt: 241.31 g/mol
InChI Key: SQYXWRZAFLIKTB-UHFFFAOYSA-N
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Description

4-(3-(Thiophen-2-yl)propanamido)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Thiophen-2-yl)propanamido)butanoic acid typically involves the reaction of thiophene-2-carboxylic acid with 3-aminopropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Thiophen-2-yl)propanamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-(Thiophen-2-yl)propanamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Thiophen-2-yl)propanamido)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiophene ring and the amide linkage allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-(3-thiophen-2-ylpropanoylamino)butanoic acid

InChI

InChI=1S/C11H15NO3S/c13-10(12-7-1-4-11(14)15)6-5-9-3-2-8-16-9/h2-3,8H,1,4-7H2,(H,12,13)(H,14,15)

InChI Key

SQYXWRZAFLIKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(=O)NCCCC(=O)O

Origin of Product

United States

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